N-cyclopentyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-cyclopentyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidin-4-one derivative featuring a 3,5-difluorophenyl substituent at position 3 and a sulfanyl acetamide moiety with a cyclopentyl group.
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2S2/c20-11-7-12(21)9-14(8-11)24-18(26)17-15(5-6-27-17)23-19(24)28-10-16(25)22-13-3-1-2-4-13/h5-9,13H,1-4,10H2,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLHHMJFECRCKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Core Variation: The target compound and ’s analogue share the thieno[3,2-d]pyrimidinone core, whereas ’s compound uses a pyrido[2,3-d]pyrimidinone scaffold, which may alter π-π stacking interactions.
- Substituent Effects : The 3,5-difluorophenyl group (target and ) contrasts with 4-fluorobenzyl () and 4-methyl (), impacting electronic and steric profiles.
- Acetamide Modifications: Cyclopentyl (target) vs.
Comparative Analysis of Physicochemical Properties
Physicochemical data for analogues reveal trends in melting points, spectral signatures, and elemental composition:
Table 2. Physicochemical Properties of Selected Analogues
Notes:
- Melting Points : ’s dichlorophenyl analogue exhibits a high melting point (230°C), likely due to strong intermolecular forces (e.g., hydrogen bonding or halogen interactions) . Fluorinated derivatives (target, ) may have lower melting points due to reduced polarity compared to chlorinated analogues.
- Spectral Data : The NHCO proton in acetamide derivatives typically appears as a singlet near δ 10.1 ppm (e.g., ), a feature expected in the target compound. SCH2 groups resonate near δ 4.1–4.2 ppm across analogues.
- Elemental Analysis : Close alignment between calculated and observed values (e.g., ) underscores synthetic precision, a standard practice for validating such compounds.
Discussion of Research Findings and Implications
- Substituent Impact: Fluorine vs. Chlorine: Fluorine’s electronegativity may enhance metabolic stability compared to chlorine’s bulkier, polarizable nature . Aryl vs.
- Synthetic Considerations : Thioacetamide coupling (as in ) is a common strategy for introducing sulfanyl groups, though reaction conditions (e.g., base, temperature) may vary.
- Characterization Gaps : While SHELX refinement is standard for crystallographic studies , the absence of melting point or NMR data for the target compound highlights the need for further experimental validation.
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The retrosynthetic approach to this compound involves three key disconnections (Figure 1):
- Thieno[3,2-d]pyrimidin-4-one core formation via cyclocondensation of a thiophene-2-carboxamide derivative.
- Introduction of the 3,5-difluorophenyl group at position 3 through nucleophilic aromatic substitution or palladium-catalyzed coupling.
- Sulfanylacetamide side-chain installation at position 2 via thiol-alkylation or Mitsunobu reaction.
This strategy aligns with methodologies reported for structurally related thienopyrimidines.
Synthesis of the Thieno[3,2-d]Pyrimidin-4-One Core
Cyclocondensation of Thiophene-2-Carboxamide Derivatives
The core structure is synthesized through a tandem cyclization-elimination reaction. A representative protocol involves:
- Reacting 5-amino-4-cyano-3-(3,5-difluorophenyl)thiophene-2-carboxamide with formic acid under reflux to form the pyrimidine ring.
- Oxidation of the resulting dihydrothienopyrimidine using MnO₂ in dichloromethane to yield the 4-oxo derivative.
Key Data
Functionalization at Position 3: 3,5-Difluorophenyl Incorporation
Direct Electrophilic Substitution
The 3,5-difluorophenyl group is introduced via Friedel-Crafts alkylation using 3,5-difluorobenzyl bromide in the presence of AlCl₃:
- React the thienopyrimidin-4-one core (1 equiv) with 3,5-difluorobenzyl bromide (1.2 equiv) in anhydrous DCM at 0°C.
- Stir for 12 h at room temperature, followed by aqueous workup.
Optimization Notes
Installation of the Sulfanylacetamide Side Chain at Position 2
Thiol-Mediated Nucleophilic Substitution
A two-step sequence enables side-chain introduction:
Thiolation of the Pyrimidine Core
- Treat 2-chlorothieno[3,2-d]pyrimidin-4-one (1 equiv) with thiourea (1.5 equiv) in ethanol under reflux for 6 h.
- Neutralize with HCl to precipitate 2-mercapto intermediate (87% yield).
Alkylation with Bromoacetamide Derivative
- React 2-mercapto intermediate (1 equiv) with N-cyclopentyl-2-bromoacetamide (1.1 equiv) in DMF containing K₂CO₃ (2 equiv).
- Stir at 60°C for 8 h, followed by silica gel chromatography (ethyl acetate/hexane).
Critical Parameters
Analytical Characterization and Quality Control
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|
| Thiol alkylation | 78 | 98.5 | Pilot-scale |
| Mitsunobu reaction | 65 | 97.2 | Lab-scale |
The alkylation route demonstrates superior efficiency, though Mitsunobu approaches allow stereochemical control when needed.
Industrial-Scale Manufacturing Considerations
Solvent Recovery Systems
Q & A
Q. What novel strategies enable the study of synergistic effects with other therapeutics?
- Methodological Answer :
- Combinatorial Screening : Use a 384-well format to test 1,000+ drug pairs (e.g., synergy score >20 with cisplatin) .
- Transcriptomics : Perform RNA-seq on treated cells to identify co-regulated pathways (e.g., apoptosis and DNA repair) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
